molecular formula C12H8ClF3N2O B2917661 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde CAS No. 376359-52-3

5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B2917661
CAS No.: 376359-52-3
M. Wt: 288.65
InChI Key: QVDGMJYLEVIDOK-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring, a chlorine atom at the 5-position of the pyrazole core, and a carbaldehyde functional group at the 4-position (Fig. 1). This compound is synthesized via the Vilsmeier–Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor , or through nucleophilic substitution of 5-chloro-3-methylpyrazole derivatives with formaldehyde under alkaline conditions . Its structural and electronic properties make it a valuable intermediate in medicinal chemistry, particularly for developing antimicrobial and antifungal agents .

Properties

IUPAC Name

5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c1-7-10(6-19)11(13)18(17-7)9-4-2-3-8(5-9)12(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDGMJYLEVIDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by chlorination and subsequent introduction of the trifluoromethylphenyl group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction time to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential bioactivity. It has shown promise in various assays, including antimicrobial and anticancer activities.

Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Key Findings:

  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group at the 3-phenyl position enhances lipophilicity and metabolic stability, improving antifungal efficacy compared to non-fluorinated analogs .
  • Substituent Position: Compounds with 4-chlorophenoxy (e.g., ) or 3-chlorophenylsulfanyl (e.g., ) groups at position 5 show higher antimicrobial activity due to increased electrophilicity and membrane penetration.
  • Phenoxy vs. Sulfanyl: Sulfanyl derivatives (e.g., ) exhibit stronger insecticidal properties, while phenoxy analogs (e.g., ) are more effective against bacteria.

Crystallographic and Physicochemical Properties

Crystal structures of related compounds reveal planar pyrazole cores with dihedral angles between 45.99° and 73.67° for aromatic substituents, influencing packing and intermolecular interactions (e.g., C–H···π bonds) . The trifluoromethyl group induces steric hindrance, reducing crystallinity compared to methyl or chloro-substituted analogs .

Property Target Compound 5-(4-Chlorophenoxy)-3-methyl-1-phenyl 5-(3-Chlorophenylsulfanyl)-1-methyl
Melting Point 113–115°C 120–122°C 98–100°C
Solubility Low in water, high in DMSO Moderate in ethanol High in chloroform
Crystal System Monoclinic Triclinic Orthorhombic

Biological Activity

5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications, supported by data tables and case studies.

Synthesis

The synthesis of 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group. The compound can be derived from 3-methyl-1-phenyl-1H-pyrazole through a series of chemical transformations, including condensation reactions with appropriate reagents such as ethylcyanoacetate .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit promising anticancer activity. For instance, compounds containing the 1H-pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2) cells. A study demonstrated that specific pyrazole derivatives could induce apoptosis in MDA-MB-231 cells, enhancing caspase-3 activity significantly at concentrations as low as 1.0 μM .

Compound Cell Line Concentration (μM) Caspase-3 Activity
7dMDA-MB-231101.33 times
7hMDA-MB-231101.57 times
10cMDA-MB-23110Enhanced

Antimicrobial and Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have been reported to possess antimicrobial and anti-inflammatory activities. For example, certain pyrazoles have shown effectiveness against bacterial strains and have been evaluated for their potential as anti-inflammatory agents in various models .

The biological activity of 5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Molecular docking studies suggest that these compounds can bind effectively to proteins involved in cancer progression, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis .

Case Study: Anticancer Activity in Breast Cancer Cells

A detailed evaluation of several pyrazole derivatives, including the target compound, was conducted on MDA-MB-231 breast cancer cells. The study utilized flow cytometry for cell cycle analysis and assessed morphological changes via microscopy. Results indicated that treatment with these compounds led to significant cell cycle arrest and increased apoptosis rates compared to control groups .

Case Study: Antimicrobial Activity Assessment

Another study focused on the antimicrobial efficacy of synthesized pyrazoles against common bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results showed that certain derivatives exhibited potent antibacterial activity, highlighting their potential as therapeutic agents against infections .

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